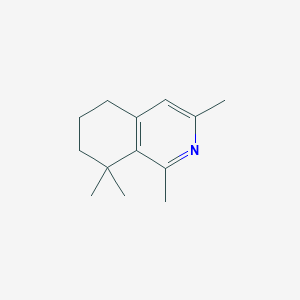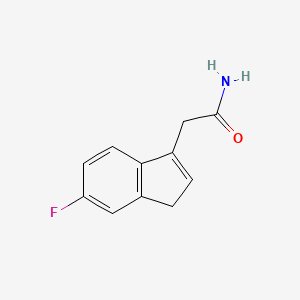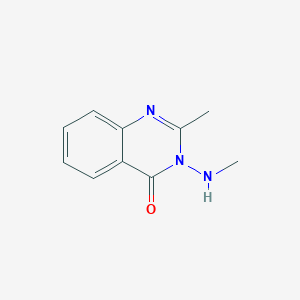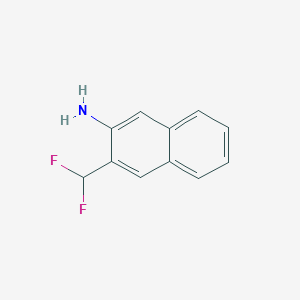![molecular formula C11H10N2O B11907037 [2,3'-Bipyridin]-5'-ylmethanol CAS No. 1346686-52-9](/img/structure/B11907037.png)
[2,3'-Bipyridin]-5'-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3’-Bipyridin]-5’-ylmethanol: is an organic compound belonging to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The specific structure of [2,3’-Bipyridin]-5’-ylmethanol includes a hydroxymethyl group attached to the 5’ position of the bipyridine framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridin]-5’-ylmethanol typically involves the following steps:
-
Formation of the Bipyridine Core: : The bipyridine core can be synthesized through various coupling reactions, such as Suzuki coupling, Stille coupling, Negishi coupling, Ullmann coupling, and Wurtz coupling . These reactions involve the coupling of pyridine derivatives in the presence of a catalyst, often a transition metal complex.
-
Introduction of the Hydroxymethyl Group: : The hydroxymethyl group can be introduced through a hydroxymethylation reaction. This step typically involves the reaction of the bipyridine core with formaldehyde in the presence of a base, such as sodium hydroxide, to yield [2,3’-Bipyridin]-5’-ylmethanol.
Industrial Production Methods
Industrial production of [2,3’-Bipyridin]-5’-ylmethanol may involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The hydroxymethylation step can be scaled up using continuous flow reactors to ensure consistent product quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : [2,3’-Bipyridin]-5’-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form the corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
-
Substitution: : [2,3’-Bipyridin]-5’-ylmethanol can undergo substitution reactions, where the hydroxymethyl group is replaced by other functional groups. This can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, other substituted bipyridines.
Applications De Recherche Scientifique
[2,3’-Bipyridin]-5’-ylmethanol: has a wide range of applications in scientific research:
-
Coordination Chemistry: : It serves as a ligand in the formation of metal complexes, which are used in catalysis and materials science .
-
Catalysis: : Metal complexes of [2,3’-Bipyridin]-5’-ylmethanol are used as catalysts in various organic transformations, including hydrogenation, oxidation, and cross-coupling reactions .
-
Materials Science:
-
Biological Applications: : It is used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators .
Mécanisme D'action
The mechanism of action of [2,3’-Bipyridin]-5’-ylmethanol primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating organic transformations. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
[2,3’-Bipyridin]-5’-ylmethanol: can be compared with other bipyridine derivatives, such as:
-
2,2’-Bipyridine: : A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions .
-
4,4’-Bipyridine: : Used in the synthesis of coordination polymers and supramolecular structures .
-
3,3’-Bipyridine: : Known for its unique electronic properties and applications in materials science .
Uniqueness: : The presence of the hydroxymethyl group in [2,3’-Bipyridin]-5’-ylmethanol provides additional functionalization possibilities, allowing for the formation of more diverse metal complexes and enhancing its reactivity in various chemical reactions.
Propriétés
Numéro CAS |
1346686-52-9 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
(5-pyridin-2-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-9-5-10(7-12-6-9)11-3-1-2-4-13-11/h1-7,14H,8H2 |
Clé InChI |
JSDSAJAHEGKTEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CN=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11906967.png)











